Cas no 1805162-39-3 (2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine)
2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine
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- Inchi: 1S/C7H4BrF2N3/c8-4-2-13-7(12)3(1-11)5(4)6(9)10/h2,6H,(H2,12,13)
- InChI Key: BGAAQGLDWVHOJW-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C#N)=C1C(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- XLogP3: 2.1
- Topological Polar Surface Area: 62.7
2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029070610-1g |
2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine |
1805162-39-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine
Introduction to 2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine (CAS No. 1805162-39-3)
2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine, with the CAS number 1805162-39-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyridine core substituted with various functional groups, making it a versatile intermediate in the synthesis of bioactive molecules. The presence of a bromine atom, a cyano group, and a difluoromethyl moiety contributes to its unique chemical properties and reactivity, which are highly valued in drug discovery and development.
The compound's structure is characterized by a nitrogen-containing ring system, which is a common motif in many pharmacologically active agents. The 2-amino group provides a site for further functionalization, while the 5-bromo substituent enhances its utility as a building block in cross-coupling reactions. The 3-cyano group introduces a polar electron-withdrawing effect, influencing the compound's electronic properties and potential interactions with biological targets. Additionally, the 4-(difluoromethyl) group adds electronic complexity and can modulate metabolic stability and binding affinity.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Researchers have explored various modifications of the pyridine scaffold to develop compounds with enhanced efficacy and reduced toxicity. The compound 2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine has emerged as a valuable intermediate in the synthesis of novel therapeutic agents targeting diverse diseases.
One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors for enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases, which are overexpressed in many cancers. The combination of the amino, bromo, cyano, and difluoromethyl groups allows for fine-tuning of the molecule's pharmacokinetic properties, including solubility, permeability, and metabolic clearance.
The bromine substituent on the pyridine ring is particularly noteworthy, as it serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools in medicinal chemistry for constructing complex molecular architectures from simpler precursors. The cyano group can also be converted into other functional groups, such as carboxylic acids or amides, further expanding the synthetic possibilities.
Recent advances in computational chemistry have enabled researchers to predict the binding modes of 2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine to biological targets with high accuracy. This has facilitated the rational design of derivatives with improved binding affinity and selectivity. For example, molecular docking studies have identified that this compound can interact with specific pockets on protein surfaces, making it a promising lead compound for drug development.
The difluoromethyl group is another key feature that has garnered attention due to its ability to enhance metabolic stability and binding interactions. Fluoro substituents are well-known for their ability to improve pharmacokinetic profiles by reducing susceptibility to enzymatic degradation. In particular, the presence of two fluorine atoms at the C4 position can significantly alter the electronic distribution within the molecule, leading to stronger interactions with biological targets.
In clinical settings, derivatives of 2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine have shown promise in preclinical studies as potential treatments for various diseases. These studies have highlighted its ability to modulate key signaling pathways involved in inflammation, cancer progression, and neurodegeneration. While further research is needed to fully understand its therapeutic potential, these preliminary findings suggest that this compound could be a valuable asset in future drug development efforts.
The synthesis of 2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include halogenation reactions to introduce the bromo substituent at the 5-position of the pyridine ring, followed by cyanation to install the cyano group at the 3-position. The final step involves introducing the difluoromethyl group via nucleophilic substitution or metal-catalyzed coupling reactions.
The use of modern synthetic techniques such as flow chemistry has improved the efficiency and scalability of producing this compound. Flow chemistry allows for precise control over reaction conditions, minimizing side reactions and improving overall yields. Additionally, green chemistry principles have been incorporated into synthetic protocols to reduce waste and environmental impact.
The analytical characterization of 2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine is crucial for ensuring its purity and identity before it can be used in further studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and assess impurities.
In conclusion, 2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine (CAS No. 1805162-39-3) is a multifunctional compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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